2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile
Description
Properties
IUPAC Name |
2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-17(12-21)16-8-4-5-9-18(16)20(13)11-15-7-3-2-6-14(15)10-19/h2-9,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJNDAQJDOWYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3C#N)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358428 | |
| Record name | 2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677732-50-2 | |
| Record name | 2-[[3-(hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Attachment of the Benzonitrile Group: The benzonitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a benzonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The benzonitrile group can be reduced to form a primary amine.
Substitution: The indole core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Oxidation of the hydroxymethyl group can yield 2-[[3-(Formyl)-2-methylindol-1-yl]methyl]benzonitrile or 2-[[3-(Carboxyl)-2-methylindol-1-yl]methyl]benzonitrile.
Reduction: Reduction of the benzonitrile group can produce 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzylamine.
Substitution: Halogenation can yield compounds such as 2-[[3-(Hydroxymethyl)-2-methyl-5-chloroindol-1-yl]methyl]benzonitrile.
Scientific Research Applications
2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole core makes it a candidate for studying biological processes and interactions.
Medicine: Indole derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The hydroxymethyl and benzonitrile groups can further influence the compound’s binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(1H-Benzo[d]imidazol-2-yl)benzonitrile (3g)
- Structure : Replaces the indole moiety with a benzimidazole ring linked to benzonitrile.
- Key Differences :
- Benzimidazole (two fused benzene and imidazole rings) vs. substituted indole.
- Lacks hydroxymethyl and methyl substituents present in the target compound.
- Synthesis : Solvent-free one-pot synthesis with 90% yield and melting point 255–257°C .
(Z)-4-[3-(3-Oxoquinuclidin-2-ylidenemethyl)-1H-indol-1-ylmethyl]benzonitrile
- Structure : Features a quinuclidin-3-one moiety connected via a methylidene bridge to the indole’s 3-position, with benzonitrile at the 1-position.
- Key Differences: Rigid bicyclic quinuclidinone substituent vs. hydroxymethyl group. Z-configuration confirmed by X-ray crystallography, influencing spatial orientation .
- Synthesis : Phase-transfer catalytic conditions using α-bromo-p-toluonitrile .
Bucindolol (2-{[(2S)-2-Hydroxy-3-{[1-(1H-indol-3-yl)-2-methylpropan-2-yl]amino}propyl]oxy}benzonitrile)
- Structure : Contains a benzonitrile linked via an ether-oxygen to a chiral hydroxypropylamine side chain and an indol-3-yl group.
- Key Differences: Substitution at indole’s 3-position vs. 1-position in the target compound. Additional amino and ether functionalities contribute to β-blocker activity .
- Pharmacology: Clinically used as a non-selective β-adrenergic receptor antagonist .
Physicochemical and Functional Properties
Biological Activity
The compound 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile is a synthetic derivative of indole and benzonitrile, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its effects on cell lines, mechanisms of action, and potential therapeutic applications.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and HUVEC (human umbilical vein endothelial cells) .
Table 1: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis |
| HUVEC | 12 | Inhibition of angiogenesis |
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to increased rates of cell death.
- Tyrosinase Inhibition : Similar compounds have demonstrated the ability to inhibit tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
- Antioxidant Properties : The compound has exhibited antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
Study on A549 Cell Growth
A study conducted by researchers focused on the effects of the compound on A549 lung cancer cells. The results indicated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.
Study on HUVEC Apoptosis
In another study, the impact on HUVEC cells was assessed. The compound significantly inhibited growth and induced apoptosis, suggesting its potential as an anti-angiogenic agent .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2-[[3-(Hydroxymethyl)-2-methylindol-1-yl]methyl]benzonitrile?
Answer:
The synthesis typically involves coupling reactions between substituted indole derivatives and benzonitrile precursors. For example:
- Step 1: Activation of the indole’s hydroxymethyl group via tosylation or bromination to enhance electrophilicity.
- Step 2: Nucleophilic substitution or Friedel-Crafts alkylation with a benzonitrile derivative (e.g., 2-cyanobenzyl bromide) under inert conditions (argon/nitrogen atmosphere) to prevent oxidation .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Key catalysts include Lewis acids (e.g., AlCl₃) or palladium-based catalysts for cross-coupling reactions. Yield optimization often requires precise temperature control (60–80°C) .
Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Answer:
Byproduct analysis (e.g., dimerization or over-alkylation) requires:
- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions; toluene or dichloromethane is preferred for controlled kinetics .
- Catalyst Loading: Reduced Pd catalyst (0.5–1 mol%) minimizes metal-mediated side products.
- In Situ Monitoring: Techniques like TLC or HPLC track intermediate formation. For example, used HPLC to isolate pure benzo[d]imidazole derivatives .
- Computational Modeling: DFT calculations predict steric/electronic effects of substituents on indole and benzonitrile moieties, guiding regioselective synthesis .
Basic: What spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- 1H/13C NMR: Assigns proton environments (e.g., indole NH, hydroxymethyl -CH₂OH) and quaternary carbons. reports δ 7.2–8.5 ppm for aromatic protons and δ 4.5–5.5 ppm for methylene bridges .
- IR Spectroscopy: Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (-OH stretch ~3400 cm⁻¹) groups.
- X-ray Crystallography: Resolves stereochemistry and packing modes. highlights crystallographic fragment screening for similar benzonitrile derivatives .
Advanced: How can contradictions in structural data (e.g., NMR vs. X-ray) be resolved?
Answer:
- Dynamic Effects: Variable-temperature NMR identifies conformational flexibility (e.g., rotamers in the indole-benzonitrile linkage).
- Crystallographic Refinement: High-resolution X-ray data (≤1.0 Å) resolves ambiguities in bond lengths/angles. used this to confirm sulfanyl-methyl substituent geometry .
- Computational Validation: Overlay experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ADF software) .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
- Cytotoxicity: MTT assays using HUVECs or BJ fibroblasts (see ’s cell culture protocols: DMEM/RPMI media, 10% FBS, 37°C/5% CO₂) .
- Antimicrobial Screening: Broth microdilution (MIC determination) against Gram-positive/negative strains, referencing ’s methodology for related quinoline-carbohydrazides .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Answer:
- Analog Synthesis: Modify substituents (e.g., replace hydroxymethyl with methoxy or halogens) and compare bioactivity. ’s comparison table for cyclopentyl-substituted benzonitriles is a template .
- Molecular Docking: Target enzymes (e.g., cytochrome P450 or kinases) using AutoDock Vina. ’s indole-quinuclidinone hybrids provide precedent for docking studies .
- Metabolite Identification: LC-MS/MS profiles (e.g., hydroxylation or glucuronidation) using liver microsomes, as in ’s metabolic pathway analysis .
Basic: What stability considerations are critical for storage and handling?
Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the nitrile group.
- Moisture Control: Desiccants (silica gel) avoid hydrolysis of the hydroxymethyl group. ’s storage guidelines for benzonitrile derivatives recommend anhydrous conditions .
Advanced: How can degradation products be analyzed under accelerated stability conditions?
Answer:
- Forced Degradation: Expose to 40°C/75% RH for 4 weeks, then analyze via:
- LC-HRMS: Identifies major degradants (e.g., oxidation to benzamide or indole ring cleavage).
- Stability-Indicating Assays: HILIC or RP-HPLC methods with PDA detection (210–400 nm). ’s metabolite studies used similar protocols .
Basic: What computational tools aid in predicting physicochemical properties?
Answer:
- LogP Calculation: Use ChemAxon or MarvinSuite to estimate hydrophobicity (critical for bioavailability).
- pKa Prediction: ACD/Labs or SPARC algorithms model ionization states (e.g., hydroxymethyl pKa ~12–14).
Advanced: What role does this compound play in materials science (e.g., OLEDs)?
Answer:
As a TADF (thermally activated delayed fluorescence) emitter :
- Design Rationale: The indole-benzonitrile framework enables charge-transfer excited states. ’s patent highlights benzonitrile derivatives in OLEDs for their electron-deficient nitrile groups .
- Device Integration: Co-deposit with host materials (e.g., CBP) via vacuum sublimation. Optimize doping concentration (5–10 wt%) to balance efficiency and lifetime.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
